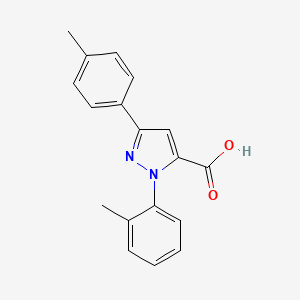
4-((3-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Méthoxybenzylidène)amino)-5-(3-méthoxyphényl)-4H-1,2,4-triazole-3-thiol est un composé qui appartient à la classe des dérivés du triazole
Méthodes De Préparation
La synthèse de 4-((3-Méthoxybenzylidène)amino)-5-(3-méthoxyphényl)-4H-1,2,4-triazole-3-thiol implique généralement la condensation de la 3-méthoxybenzaldéhyde avec la 3-méthoxyphénylhydrazine pour former l'hydrazone correspondante. Cet intermédiaire est ensuite cyclisé avec la thiocarbohydrazide en milieu acide pour obtenir le dérivé triazole souhaité. Les conditions réactionnelles incluent souvent un reflux dans l'éthanol ou un autre solvant approprié .
Analyse Des Réactions Chimiques
4-((3-Méthoxybenzylidène)amino)-5-(3-méthoxyphényl)-4H-1,2,4-triazole-3-thiol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium, ce qui conduit à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui entraîne la formation des amines ou des alcools correspondants.
Applications de recherche scientifique
Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules et de matériaux plus complexes.
Biologie : Il a montré des activités biologiques prometteuses, notamment des propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments pour traiter diverses maladies.
Mécanisme d'action
Le mécanisme d'action du 4-((3-Méthoxybenzylidène)amino)-5-(3-méthoxyphényl)-4H-1,2,4-triazole-3-thiol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber la croissance des micro-organismes en interférant avec leurs processus métaboliques ou induire l'apoptose dans les cellules cancéreuses en activant des voies de signalisation spécifiques .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Mécanisme D'action
The mechanism of action of 4-((3-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
4-((3-Méthoxybenzylidène)amino)-5-(3-méthoxyphényl)-4H-1,2,4-triazole-3-thiol peut être comparé à d'autres dérivés du triazole, tels que :
1,2,4-Triazole-3-thiol : Un dérivé du triazole plus simple présentant des activités biologiques similaires mais dépourvu des groupes méthoxybenzylidène et méthoxyphényl.
4-((4-Méthoxybenzylidène)amino)-5-(4-méthoxyphényl)-4H-1,2,4-triazole-3-thiol : Un composé étroitement apparenté présentant des caractéristiques structurales similaires mais des motifs de substitution différents sur les cycles benzéniques.
4-((3-Hydroxybenzylidène)amino)-5-(3-hydroxyphényl)-4H-1,2,4-triazole-3-thiol : Un autre composé apparenté présentant des groupes hydroxyles au lieu de groupes méthoxyles, ce qui peut entraîner des activités biologiques différentes.
Ces comparaisons mettent en évidence le caractère unique du 4-((3-Méthoxybenzylidène)amino)-5-(3-méthoxyphényl)-4H-1,2,4-triazole-3-thiol en termes de son motif de substitution spécifique et des activités biologiques qui en résultent.
Propriétés
Numéro CAS |
613249-23-3 |
|---|---|
Formule moléculaire |
C17H16N4O2S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O2S/c1-22-14-7-3-5-12(9-14)11-18-21-16(19-20-17(21)24)13-6-4-8-15(10-13)23-2/h3-11H,1-2H3,(H,20,24)/b18-11+ |
Clé InChI |
ROHIVWGBMGCJMW-WOJGMQOQSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC |
SMILES canonique |
COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015411.png)
![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12015419.png)
![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)

![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015439.png)
![[2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12015444.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B12015452.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)
![2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015478.png)


![(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015500.png)
